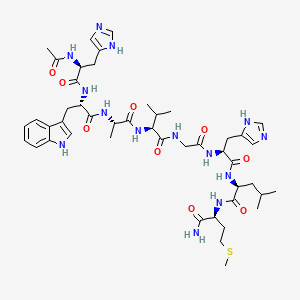

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : L'acide aminé C-terminal (Met) est attaché à la résine.

Déprotection et couplage : Le groupe protecteur de l'acide aminé est éliminé et l'acide aminé suivant (Leu) est couplé à l'aide d'un réactif de couplage comme le HBTU ou le DIC.

Répétition : Les étapes de déprotection et de couplage sont répétées pour chaque acide aminé suivant de la séquence.

Clivage et purification : Le peptide complet est clivé de la résine et purifié à l'aide de techniques telles que la CLHP.

Méthodes de production industrielle

La production industrielle de peptides comme this compound utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, garantissant un rendement et une pureté élevés. De plus, la production à grande échelle peut impliquer l'optimisation des conditions de réaction et l'utilisation de méthodes de purification avancées pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone.

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres résidus pour créer des analogues avec des propriétés différentes.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés pour les réactions d'oxydation.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Les dérivés d'acides aminés et les réactifs de couplage comme le HBTU ou le DIC sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Méthionine sulfoxyde ou méthionine sulfone.

Réduction : Groupes thiol libres provenant de ponts disulfure.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et la libération hormonale.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans les troubles gastro-intestinaux et le cancer.

Industrie : Utilisé dans le développement de médicaments et d'outils diagnostiques à base de peptides.

Mécanisme d'action

Le mécanisme d'action de this compound implique la liaison à des récepteurs spécifiques sur les cellules cibles. Cette liaison déclenche une cascade de voies de signalisation intracellulaires, conduisant à la libération de gastrine et à d'autres effets biologiques. Le peptide interagit avec les récepteurs couplés aux protéines G (RCPG), qui activent les effecteurs en aval comme l'adénylate cyclase et la phospholipase C, ce qui entraîne finalement des réponses physiologiques .

Applications De Recherche Scientifique

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and hormone release.

Medicine: Explored for its potential therapeutic applications in gastrointestinal disorders and cancer.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

The mechanism of action of Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 involves binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of gastrin and other biological effects. The peptide interacts with G-protein coupled receptors (GPCRs), which activate downstream effectors like adenylate cyclase and phospholipase C, ultimately resulting in physiological responses .

Comparaison Avec Des Composés Similaires

Composés similaires

Bombésine : Un peptide avec une séquence similaire qui stimule également la libération de gastrine.

Gastrine : Une hormone qui stimule directement la sécrétion d'acide gastrique.

Substance P : Un neuropeptide impliqué dans la perception de la douleur et l'inflammation.

Unicité

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 est unique en raison de sa séquence spécifique et de son acétylation, qui confèrent des activités biologiques distinctes. Sa capacité à se lier sélectivement aux récepteurs GRP et à moduler la libération de gastrine le distingue des autres peptides .

Propriétés

IUPAC Name |

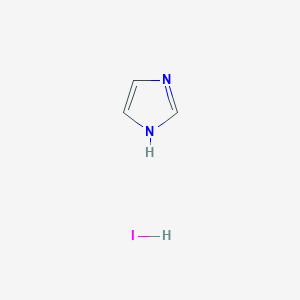

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N14O9S/c1-24(2)14-34(43(66)57-33(40(47)63)12-13-70-7)58-45(68)37(17-30-20-49-23-53-30)56-38(62)21-51-46(69)39(25(3)4)60-41(64)26(5)54-42(65)35(15-28-18-50-32-11-9-8-10-31(28)32)59-44(67)36(55-27(6)61)16-29-19-48-22-52-29/h8-11,18-20,22-26,33-37,39,50H,12-17,21H2,1-7H3,(H2,47,63)(H,48,52)(H,49,53)(H,51,69)(H,54,65)(H,55,61)(H,56,62)(H,57,66)(H,58,68)(H,59,67)(H,60,64)/t26-,33-,34-,35-,36-,37-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESSCGOLEUORDO-IFIOYJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N14O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

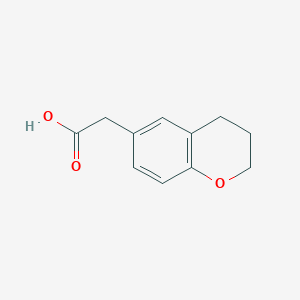

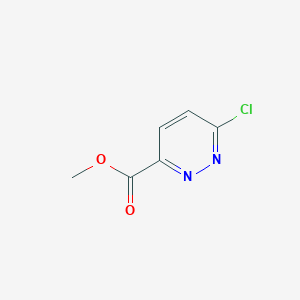

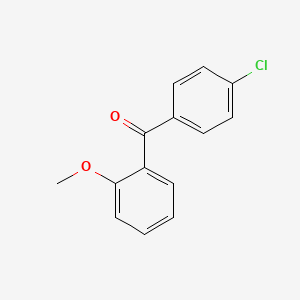

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)

![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B1631618.png)